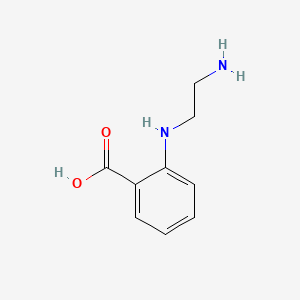

2-(2-Aminoethylamino)benzoic acid

Description

2-(2-Aminoethylamino)benzoic acid is an ortho-substituted benzoic acid derivative featuring an ethylenediamine-like side chain. Its structure comprises a benzoic acid backbone with a 2-aminoethylamino (-NH-CH₂-CH₂-NH₂) group at the 2-position. Such characteristics make it a versatile intermediate in pharmaceuticals, coordination chemistry, and material science .

The compound’s applications span medicinal chemistry (e.g., antitumor agents ), enzyme inhibition (e.g., protein-tyrosine phosphatase inhibition ), and as a ligand in metal-organic frameworks due to its ability to form stable coordination complexes. Its reactivity is influenced by the proximity of the amino and carboxylic acid groups, facilitating intramolecular interactions or derivatization reactions.

Properties

IUPAC Name |

2-(2-aminoethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-5-6-11-8-4-2-1-3-7(8)9(12)13/h1-4,11H,5-6,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURDEDXDUKZIPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294413 | |

| Record name | 2-[(2-Aminoethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99362-32-0 | |

| Record name | 2-[(2-Aminoethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99362-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Aminoethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for the preparation of 2-(2-aminoethylamino)benzoic acid derivatives involves a one-pot synthesis. This method has been reported to yield 84% to 99% of the desired product . Another approach is a base-promoted aerobic cascade reaction, which leads to a wide panel of 2-(2-aminobenzoyl)benzoic acids with a broad substrate scope in an atom-economical manner .

Industrial Production Methods

Industrial production methods for 2-(2-aminoethylamino)benzoic acid typically involve large-scale synthesis using the aforementioned synthetic routes. The one-pot synthesis method is particularly favored due to its operational simplicity, environmental friendliness, and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylamino)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various derivatives of 2-(2-aminoethylamino)benzoic acid, such as 2-(2-aminobenzoyl)benzoic acids .

Scientific Research Applications

2-(2-Aminoethylamino)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-aminoethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an antimicrobial agent by inhibiting the growth of bacteria and fungi. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

2-(2-Hydroxyethylamino)benzoic Acid

- Structure: Differs by a hydroxyl group replacing one amino hydrogen in the ethyl chain (-NH-CH₂-CH₂-OH).

- Properties: Increased hydrophilicity due to the hydroxyl group, enhancing solubility in polar solvents. Reduced basicity compared to the aminoethylamino analogue.

2-[2-(Dimethylamino)ethoxy]benzoic Acid

- Structure: Contains a dimethylamino ethoxy group (-O-CH₂-CH₂-N(CH₃)₂).

- Properties : The ether linkage reduces hydrogen-bonding capacity, while the tertiary amine increases lipophilicity. This structure may improve blood-brain barrier penetration.

2-(Oxalylamino)benzoic Acid

- Structure : Features an oxalyl group (-NH-C(=O)-C(=O)-OH) attached to the benzoic acid.

- Properties : The dicarboxylic acid moiety enhances metal chelation and enzyme inhibition. Demonstrates competitive inhibition of protein-tyrosine phosphatases (IC₅₀ ~1–10 µM) .

- Applications : Used to study signal transduction pathways; lacks the ethylenediamine flexibility of the target compound.

Ester Derivatives

Methyl 2-Acetylaminobenzoate (Av7)

- Structure: Methyl ester of 2-acetylaminobenzoic acid.

- Properties : Esterification increases membrane permeability. Reported to inhibit AGS (gastric), HepG2 (liver), and A549 (lung) cancer cell lines with IC₅₀ values <20 µM .

- Applications : Demonstrates higher bioavailability than carboxylic acid counterparts due to esterase-mediated hydrolysis in vivo.

Thioether and Amide Derivatives

2-[(2-Amino-2-oxoethyl)thio]benzoic Acid

- Structure : Thioether linkage with a glycinamide group (-S-CH₂-C(=O)-NH₂).

Key Research Findings and Data Tables

Table 1: Comparative Properties of 2-(2-Aminoethylamino)benzoic Acid and Analogues

Table 2: Crystallographic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.